molecular formula C6H13NO B1591529 2-Ethylmorpholine CAS No. 52769-10-5

2-Ethylmorpholine

Cat. No. B1591529
CAS RN: 52769-10-5
M. Wt: 115.17 g/mol
InChI Key: RGNFMQJLAOONTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A thermochemical study of N-methylmorpholine and N-ethylmorpholine compounds was performed to evaluate and understand the energetic effects inherent to the replacement of the hydrogen of the amino group by an alkyl group in the morpholine scaffold . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .


Molecular Structure Analysis

The molecular formula of 2-Ethylmorpholine is C6H13NO . The InChI code is 1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3 and the InChI key is RGNFMQJLAOONTP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The morpholine moiety of these molecules has relevant structural characteristics, essentially with the type of hybridization (sp3) of the ring carbons and the inherent flexibility to the molecule, which enables the flipping between the conformers . Most of the chemical reactions of morpholine involve the amine functional group, due to the common chemical inertness of the ethers .


Physical And Chemical Properties Analysis

2-Ethylmorpholine is a liquid at room temperature . It has a molecular weight of 115.18 .

Scientific Research Applications

Energetic Effects in Chemical Structures

A study conducted by Freitas et al. (2017) focused on the energetic effects of alkyl groups, specifically methyl and ethyl, on the nitrogen of the morpholine structure. This research, through thermochemical studies, examined how substituting the hydrogen of the amino group with an alkyl group in the morpholine scaffold affects its energy characteristics.

Intramolecular and Intermolecular Effects

Tafazzoli et al. (1994) explored the intramolecular and intermolecular effects on the ring inversion rate constants of N-ethylmorpholine in different phases, including gas and solution phases. This study provided insights into the behavior of N-ethylmorpholine under various conditions (Tafazzoli et al., 1994).

Gas Absorption Properties

Zhao et al. (2018) investigated the absorption and spectral properties of H2S in carboxylate protic ionic liquids containing N-ethylmorpholine. This study provided valuable insights into the potential applications of N-ethylmorpholine in gas separation processes (Zhao et al., 2018).

Biochemical Applications

Belicchi-Ferrari et al. (2010) reported on the synthesis and characterization of ethylmorpholine substituted citronellal thiosemicarbazone metal complexes. The study investigated the biological activity of these compounds, indicating potential applications in biochemistry and pharmaceutical research (Belicchi-Ferrari et al., 2010).

Synthetic Chemistry Applications

In synthetic chemistry, Zhu et al. (2003) conducted a study on the phosphine-catalyzed [4 + 2] annulation for the synthesis of functionalized tetrahydropyridines, indicating potential applications of ethylmorpholine in complex chemical syntheses (Zhu et al., 2003).

Safety And Hazards

2-Ethylmorpholine is flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2-ethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-6-5-7-3-4-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNFMQJLAOONTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565675
Record name 2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylmorpholine

CAS RN

52769-10-5
Record name 2-Ethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
DL Cottle, AE Jeltsch, TH Stoudt… - The Journal of Organic …, 1946 - ACS Publications
… kept constant and the difference in yield of the 2-ethylmorpholine must be … of 2-ethylmorpholine suffered. Excess sodium nitrite was also found to decrease the yield of 2-ethylmorpholine…
Number of citations: 12 pubs.acs.org
GP Moloney - Molecules, 2001 - mdpi.com
… To a stirred suspension of 1-[4-(2-ethylmorpholine)]-5-benzyloxypyrridoindole (32.5 mg, … 1-[4-(2-ethylmorpholine)]-5-benzyloxy-3-(1-naphthoyl) pyrridopyridine as a yellow powder. …
Number of citations: 3 www.mdpi.com
GP Moloney - Citeseer
… To a stirred suspension of 1-[4-(2-ethylmorpholine)]-5-benzyloxypyrridoindole (32.5 mg, … 1-[4-(2-ethylmorpholine)]-5-benzyloxy-3-(1-naphthoyl) pyrridopyridine as a yellow powder. …
Number of citations: 2 citeseerx.ist.psu.edu
Ş Erten, Y Posokhov, S Alp, S İçli - Dyes and pigments, 2005 - Elsevier
A systematic quantitative study of the solubility of various naphthalene diimides in apolar and polar solvents with different lipophilicity has been done by means of UV–vis spectroscopy. …
Number of citations: 46 www.sciencedirect.com
Y Uozumi, A Tanahashi, T Hayashi - The Journal of Organic …, 1993 - ACS Publications
… treatment with 10 equiv of benzyl chloroformate in the presence of potassium bicarbonate,13 and removal of carbobenzyloxy and hydrogenation of vinyl in 3c giving 2-ethylmorpholine (…
Number of citations: 113 pubs.acs.org
LFN Hamilton, R McGuire, M Maidment… - BULLEfIN OF MAGNETIG … - academia.edu
… In N-butyl-2-methylmorpholine and N-butyl2-ethylmorpholine, C3'and C5> are at 5961 and 53-54 ppm respectively [4]. We suggest that the steric crowding mentioned earlier is the …
Number of citations: 6 www.academia.edu
L Fielding - Magnetic resonance in chemistry, 1998 - Wiley Online Library
… dynamics of the 2b-morpholine in 4 (fast exchange between two chair conformations and free rotation about C-2»N), with recent –ndings about the dynamics of the 2-ethylmorpholine …
P FOTIS JR - 1952 - search.proquest.com
2. The products obtained from the reaction of n-butyl-lithium and benzonltrile in ethyl ether in presence of lithium bromide were valerophenone (79$ of the theoretical) and 2, 4, 6-…
Number of citations: 2 search.proquest.com
A Anderson, AC Boyd, A Byford… - Journal of medicinal …, 1997 - ACS Publications
(3α,5α)-3-Hydroxypregnan-20-ones and (3α,5α)-3-hydroxypregnane-11,20-diones bearing a 2β-morpholinyl substituent were synthesized, and the utility of these steroids as anesthetic …
Number of citations: 58 pubs.acs.org
RJ Griffin, G Fontana, BT Golding… - Journal of medicinal …, 2005 - ACS Publications
A diverse range of chromen-2-one, chromen-4-one and pyrimidoisoquinolin-4-one derivatives was synthesized and evaluated for inhibitory activity against the DNA repair enzyme DNA-…
Number of citations: 193 pubs.acs.org

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